Sulconazole Nitrate is the nitrate salt form of sulconazole, a synthetic imidazole derivative with antifungal property. Sulconazole nitrate inhibits fungal cytochrome P-450 sterol C-14 alpha-demethylation, resulting in the accumulation of fungal 14 alpha-methyl sterols and inhibition of the synthesis of ergosterol, an important component of the fungal cell membrane. Inhibition of ergosterol synthesis leads to a disruption of cell membrane permeability, and ultimately inhibition of cell wall synthesis. In addition, sulconazole nitrate seems to interfere with the autolytic degradation of fungal DNA and RNA.
See also: Sulconazole (has active moiety).
Sulconazole nitrate
CAS No.: 61318-91-0
Cat. No.: VC20746410
Molecular Formula: C18H16Cl3N3O3S
Molecular Weight: 460.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 61318-91-0 |
---|---|
Molecular Formula | C18H16Cl3N3O3S |
Molecular Weight | 460.8 g/mol |
IUPAC Name | 1-[2-[(4-chlorophenyl)methylsulfanyl]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid |
Standard InChI | InChI=1S/C18H15Cl3N2S.HNO3/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21;2-1(3)4/h1-9,12,18H,10-11H2;(H,2,3,4) |
Standard InChI Key | CRKGMGQUHDNAPB-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CSC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] |
Canonical SMILES | C1=CC(=CC=C1CSC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] |
Introduction
Chemical Structure and Physical Properties
Chemical Identification and Structure
Sulconazole nitrate is chemically identified as (±)-1-[2,4-Dichloro-β-[(p-chlorobenzyl)thio]phenethyl]imidazole mononitrate. It bears the CAS Registry Number 61318-91-0 and has been assigned the synonym RS 44872 in research literature . The molecular formula of sulconazole nitrate is C18H15Cl3N2S - HNO3, indicating the presence of three chlorine atoms in its structure, which contribute to its antifungal properties .
Physical Characteristics
Sulconazole nitrate presents as a white to off-white crystalline powder with a molecular weight of 460.77 daltons . It exhibits specific solubility characteristics that influence its pharmaceutical formulation: it is freely soluble in pyridine; slightly soluble in ethanol, acetone, and chloroform; and very slightly soluble in water . The compound has a melting point of approximately 130°C, which is an important parameter for formulation and quality control processes . Spectroscopically, sulconazole nitrate displays a UV/Vis absorption maximum (λmax) at 219 nm, which can be utilized for analytical identification and quantification purposes .
Property | Characteristic |
---|---|
Appearance | White to off-white crystalline powder |
Molecular Weight | 460.77 daltons |
Melting Point | Approximately 130°C |
UV/Vis λmax | 219 nm |
Solubility | Freely soluble in pyridine; slightly soluble in ethanol, acetone, and chloroform; very slightly soluble in water |
Mechanism of Action
Primary Antifungal Mechanism
Sulconazole nitrate operates through the inhibition of the cytochrome P-450 isoenzyme, C-14-alpha-demethylase. This enzyme plays a crucial role in the fungal biosynthetic pathway leading to the production of ergosterol, an essential component of fungal cell membranes . The inhibition occurs as sulconazole binds to the heme iron of the enzyme, effectively disrupting its catalytic activity .
The selectivity of sulconazole and other azole antifungals for fungal pathogens over mammalian cells stems from their preferential affinity for fungal cytochrome P-450 sterol demethylases compared to their mammalian counterparts . This selective targeting represents an important aspect of the drug's therapeutic index.
Cellular Effects
The inhibition of ergosterol synthesis by sulconazole nitrate leads to several consequential effects on fungal cells. The most prominent effect is the accumulation of lanosterol, a precursor in ergosterol biosynthesis . This accumulation alters membrane permeability and disrupts cell volume regulation, ultimately leading to defective cell division and growth inhibition .
While sulconazole nitrate primarily exerts a fungistatic effect (inhibiting fungal growth rather than directly killing fungi), it may demonstrate fungicidal activity against particularly susceptible organisms under certain conditions . At the 1% concentration typically used in clinical formulations, sulconazole nitrate may exceed the minimum inhibitory concentration significantly, potentially exerting direct physicochemical effects on the fungal cell membrane through hydrophobic interactions with unsaturated fatty acids .
Secondary Mechanisms
Beyond its primary mechanism, research indicates that sulconazole nitrate may also interfere with nucleic acid metabolism in fungal cells. It has been reported to prevent DNA and RNA synthesis and potentially increase their degradation, further compromising fungal viability and reproduction . Additionally, sulconazole has demonstrated inhibitory effects on various cytochrome P450 enzymes and on heme oxygenase 1, with an IC50 value of 1.1 μM in rat spleen microsomes .
Spectrum of Antifungal Activity
Activity Against Dermatophytes
Sulconazole nitrate exhibits potent activity against common pathogenic dermatophytes, including Trichophyton rubrum, Trichophyton mentagrophytes, Epidermophyton floccosum, and Microsporum canis . These organisms are responsible for various types of tinea infections, including athlete's foot (tinea pedis), jock itch (tinea cruris), and ringworm (tinea corporis).
Activity Against Yeasts
In addition to its efficacy against dermatophytes, sulconazole nitrate demonstrates activity against Malassezia furfur (formerly Pityrosporum orbiculare), the lipophilic yeast responsible for tinea versicolor . This condition, characterized by hypopigmented or hyperpigmented patches on the skin, responds particularly well to treatment with sulconazole.
Enzyme Inhibition Profile
Studies have revealed that sulconazole acts as a non-specific inhibitor of styrene metabolism by various cytochrome P450 enzymes. In human lymphoblast microsomes, Ki values for different CYP450 isoforms range from 0.008 to 3.5 μM, indicating potent inhibitory activity . Additionally, sulconazole inhibits DNA damage induced by the metabolism of styrene by bacterial CYP450cam with a Ki value of 204.2 μM in an electrochemical biosensor model .
Organism | Susceptibility to Sulconazole Nitrate |
---|---|
Trichophyton rubrum | Susceptible |
Trichophyton mentagrophytes | Susceptible |
Epidermophyton floccosum | Susceptible |
Microsporum canis | Susceptible |
Malassezia furfur | Susceptible |
Clinical Applications and Efficacy
Approved Indications
Sulconazole nitrate formulations are primarily indicated for the treatment of superficial fungal infections of the skin, particularly dermatophytosis (tinea infections) and tinea versicolor . The specific indications include tinea pedis (athlete's foot), tinea cruris (jock itch), tinea corporis (ringworm), and tinea versicolor (caused by Malassezia furfur).
Clinical Trial Results
A significant double-blind, multicenter, randomized, parallel clinical trial compared the efficacy of 1% sulconazole cream with 2% miconazole cream in the treatment of tinea versicolor . The study enrolled 192 patients, all with positive potassium hydroxide (KOH) preparations at baseline, with 48% reporting itching as a symptom .
Treatment Outcome | 1% Sulconazole Cream | 2% Miconazole Cream |
---|---|---|
KOH Negative (after treatment) | 93% | 87% |
Complete Lesion Clearing | 89% | 82% |
Adverse Cutaneous Reactions | 8 patients | 4 patients |
Treatment Regimens
The standard treatment regimen for sulconazole nitrate formulations typically involves applying the medication to affected areas once or twice daily for a specified duration. For tinea versicolor, a twice-daily application for three weeks has demonstrated efficacy in clinical trials . The specific duration of therapy may vary depending on the type and severity of the infection, as well as individual patient response.
Pharmacological Properties
Enzyme Interactions
Sulconazole demonstrates inhibitory effects on various enzyme systems. In human lymphoblast microsomes, it inhibits different cytochrome P450 isoforms with Ki values ranging from 0.008 to 3.5 μM . In rat spleen microsomes, it inhibits heme oxygenase 1 with an IC50 value of 1.1 μM .
These enzyme interactions contribute to both the therapeutic effects and potential side effects of sulconazole. The inhibition of fungal cytochrome P450 enzymes is central to its antifungal activity, while interactions with mammalian enzymes may contribute to its safety profile and potential for drug interactions.
Pharmacokinetic Considerations
As a topically applied medication, sulconazole nitrate is designed to exert its effects locally at the site of application. Systemic absorption through intact skin is minimal, which contributes to its favorable safety profile. The specific pharmacokinetic parameters, including absorption, distribution, metabolism, and excretion, are primarily relevant to the local tissue concentrations rather than systemic exposure.
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